An In-depth Technical Guide to the Physical Properties of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl
An In-depth Technical Guide to the Physical Properties of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is a chiral cyclic amino acid ester that serves as a valuable building block in medicinal chemistry and drug development. Its rigid cyclopentane scaffold and defined stereochemistry make it an attractive component for the synthesis of complex molecular architectures with specific biological activities. The presence of both an amine and an ester functional group allows for diverse chemical modifications, enabling the exploration of a broad chemical space in the pursuit of novel therapeutics. Understanding the fundamental physical and chemical properties of this compound is paramount for its effective handling, characterization, and application in research and development.
This technical guide provides a comprehensive overview of the known and predicted physical properties of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl, supported by established analytical methodologies. While specific experimental data for this compound is not widely available in the public domain, this guide synthesizes information from analogous structures and spectroscopic principles to offer a robust framework for its characterization.
Molecular Structure and Identification
The molecular structure of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl is characterized by a cyclopentane ring with a methyl ester group at the 1-position and an amino group at the 3-position, both in a cis configuration relative to each other. The hydrochloride salt form enhances its stability and crystallinity.
Caption: 2D representation of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl.
Table 1: Compound Identification
| Identifier | Value | Reference |
| Chemical Name | (1R,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride | [1] |
| CAS Number | 180196-56-9 | [1] |
| Molecular Formula | C7H14ClNO2 | [2] |
| Molecular Weight | 179.64 g/mol | [2] |
| Canonical SMILES | COC(=O)[C@@H]1CCN.Cl | [2] |
| InChIKey | CKMCJNXERREXFB-IBTYICNHSA-N | [2] |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale |
| Physical State | White to off-white crystalline solid | Amine hydrochloride salts are typically crystalline solids at room temperature. |
| Melting Point | Expected to be >150 °C (with decomposition) | Amine hydrochlorides generally have higher melting points than their free base counterparts due to strong ionic interactions. Decomposition upon melting is common for such salts. |
| Boiling Point | Not applicable (decomposes) | As an ionic salt, it is expected to decompose at high temperatures before boiling. |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | The ionic nature of the hydrochloride salt and the presence of polar functional groups (amine and ester) suggest good solubility in polar solvents. Small aliphatic amines are generally soluble in many solvents.[3] |
Safety and Handling
Based on GHS classifications, (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl is considered hazardous.[2]
-
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use in a well-ventilated area.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
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Experimental Protocols for Characterization
The following section outlines standard, self-validating protocols for the experimental determination of the key physical properties of (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. For amine hydrochlorides, this transition may be accompanied by decomposition.
Methodology: Capillary Melting Point Method
-
Sample Preparation: Finely grind a small amount of the crystalline solid.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Determination: Decrease the heating rate to 1-2 °C per minute and observe the sample.
-
Recording: Record the temperature at which the first liquid appears and the temperature at which the sample is completely molten. This range represents the melting point. Note any signs of decomposition (e.g., color change, gas evolution).
Caption: Workflow for Melting Point Determination.
Spectroscopic Characterization
Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are essential for structural confirmation.
Methodology: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). The choice of solvent is critical as chemical shifts can be solvent-dependent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Spectral Analysis:
-
¹H NMR: Analyze chemical shifts, integration, and coupling patterns to assign protons to their respective positions in the molecule. The protons adjacent to the amine and ester groups are expected to be shifted downfield.
-
¹³C NMR: Analyze the chemical shifts to identify the number of unique carbon environments. The carbonyl carbon of the ester and the carbon attached to the nitrogen will have characteristic downfield shifts.
-
Predicted Spectral Features:
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¹H NMR:
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A singlet around 3.7 ppm for the methyl ester protons.
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Multiplets for the cyclopentane ring protons between 1.5 and 3.5 ppm. The protons on the carbons bearing the amine and ester groups will be the most deshielded.
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A broad signal for the ammonium protons (NH₃⁺), which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon of the ester around 170-175 ppm.
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A signal for the methoxy carbon around 50-55 ppm.
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Signals for the cyclopentane ring carbons in the range of 20-50 ppm. The carbons attached to the nitrogen and the ester group will be further downfield.[4]
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Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of its chemical bonds. This provides a "fingerprint" of the functional groups present.
Methodology: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of the compound with ~200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: Press the mixture in a die under high pressure to form a transparent or translucent pellet.
-
Data Acquisition: Obtain the IR spectrum using an FT-IR spectrometer.
-
Spectral Analysis: Identify characteristic absorption bands for the functional groups.
Predicted Spectral Features:
-
N-H Stretching: A broad band in the region of 3000-2400 cm⁻¹ is characteristic of the N-H stretching vibrations of an ammonium salt (R-NH₃⁺).[5][6]
-
C=O Stretching: A strong absorption band around 1730-1750 cm⁻¹ corresponding to the carbonyl group of the ester.
-
C-O Stretching: A band in the region of 1300-1000 cm⁻¹ for the C-O stretching of the ester.
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C-H Stretching: Bands below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclopentane ring and the methyl group.
Caption: General workflow for spectroscopic characterization.
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Methodology: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol).
-
Data Acquisition: Infuse the sample solution into an ESI mass spectrometer.
-
Spectral Analysis:
-
Molecular Ion: Look for the molecular ion peak corresponding to the free base ([M-Cl]⁺) at m/z 144.11.
-
Fragmentation: Analyze the fragmentation pattern to confirm the structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group. Alpha-cleavage next to the amine group is also a common fragmentation pathway for amines.[7]
-
Applications in Drug Development
Cyclic amino acids and their esters, such as (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl, are important synthons in medicinal chemistry. The constrained cyclopentane ring can help to lock the molecule into a specific conformation, which can lead to increased potency and selectivity for a biological target. The carboxylic acid moiety is a common feature in many drugs, and its esterification can be a strategy to improve pharmacokinetic properties, such as membrane permeability, by masking the polar carboxylic acid group.[8] Aminocyclopentane carboxylic acids have been investigated as building blocks for ligands of metabotropic glutamate receptors, which are targets for a variety of central nervous system disorders.[9]
Conclusion
(1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl is a chiral building block with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structural and physicochemical properties, drawing upon established chemical principles and data from related compounds. The outlined experimental protocols offer a robust framework for researchers to characterize this compound and utilize it effectively in their drug discovery and development endeavors. While a lack of publicly available experimental data necessitates a predictive approach for some properties, the information presented here serves as a valuable resource for scientists working with this and similar molecules.
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